3-Ethyl-6-fluoroquinazolin-4-one
Description
Significance of the Quinazolinone Core in Chemical Biology and Medicinal Chemistry
The quinazolinone nucleus is a versatile scaffold that is prevalent in a vast array of biologically active compounds, including over 200 naturally occurring alkaloids isolated from plants, microorganisms, and animals. researchgate.netrsc.org Its derivatives have been shown to exhibit a remarkable spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral activities. researchgate.netijpsjournal.comnih.gov The structural stability of the quinazolinone ring system, combined with its capacity for diverse substitutions at various positions, allows for the fine-tuning of its physicochemical and biological properties. nih.gov This adaptability makes it an ideal framework for the design and synthesis of novel therapeutic agents targeting a wide range of diseases. ijpsjournal.commdpi.com
The lipophilic nature of the quinazolinone core often facilitates passage across the blood-brain barrier, making it a suitable candidate for developing drugs aimed at central nervous system disorders. nih.gov Furthermore, the presence of nitrogen atoms and a carbonyl group allows for critical hydrogen bonding interactions with biological targets, a key feature in the mechanism of action for many drugs. ijpsjournal.com The significance of this scaffold is underscored by the number of quinazolinone-containing drugs that have reached the market, such as gefitinib, an anticancer agent. wikipedia.org
Historical Development and Evolution of Quinazolinone Chemistry
The history of quinazolinone chemistry dates back to 1869, when Griess first synthesized a derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, by reacting cyanogen (B1215507) with anthranilic acid. nih.gov However, it was the work of Bischler and Lang in 1895, who prepared the parent quinazoline (B50416) via decarboxylation, and Gabriel's more satisfactory synthesis in 1903, that laid the groundwork for future exploration. wikipedia.orgnih.gov The name "quinazoline" was proposed in 1887 by Widdege. researchgate.net
Early synthetic methods, such as the Niementowski quinazoline synthesis first reported in 1895, involved the condensation of anthranilic acids with amides. wikipedia.org Over the decades, synthetic methodologies have evolved significantly. Modern approaches now include microwave-assisted synthesis, multicomponent reactions, and metal-catalyzed cyclizations, which offer improved efficiency, yield, and greener reaction conditions. ijpsjournal.comnih.gov These advancements have enabled the generation of large libraries of quinazolinone derivatives for high-throughput screening and have facilitated the synthesis of complex, naturally occurring quinazolinone alkaloids. rsc.orgnih.gov
The evolution of analytical techniques has also played a crucial role in the development of quinazolinone chemistry, allowing for detailed structural elucidation and the study of structure-activity relationships (SAR).
Rationale for Research Focus on 3-Ethyl-6-fluoroquinazolin-4-one within Substituted Quinazolinone Derivatives
The specific focus on This compound stems from a rational drug design approach based on established structure-activity relationships of the quinazolinone scaffold. SAR studies have consistently shown that substitutions at positions 2, 3, 6, and 8 of the quinazolinone ring are critical for modulating pharmacological activity. nih.govresearchgate.net
Substitution at N-3: The introduction of small alkyl groups, such as an ethyl group at the N-3 position, has been a common strategy to enhance the biological activity of quinazolinones. A study on 3-alkylquinazolin-4-one derivatives highlighted their potential as antifungal agents. nih.gov
Substitution at C-6: The incorporation of a fluorine atom at the C-6 position is a well-established strategy in medicinal chemistry to improve metabolic stability and binding affinity. The strong electronegativity and small size of fluorine can alter the electronic properties of the molecule and enhance its pharmacokinetic profile. Research on 6-fluoroquinazolines has demonstrated their potential as dual inhibitors of TNF-alpha production and T-cell proliferation, indicating anti-inflammatory properties. nih.gov Furthermore, the 6-fluoro substitution is a key feature in several potent antibacterial quinolone agents. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C10H9FN2O |
|---|---|
Molecular Weight |
192.19 g/mol |
IUPAC Name |
3-ethyl-6-fluoroquinazolin-4-one |
InChI |
InChI=1S/C10H9FN2O/c1-2-13-6-12-9-4-3-7(11)5-8(9)10(13)14/h3-6H,2H2,1H3 |
InChI Key |
CXXQQCHYMHUVAY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C(C1=O)C=C(C=C2)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Derivatization Strategies
Established Synthetic Pathways for Quinazolinone Derivatives
The construction of the quinazolinone ring system can be achieved through a variety of synthetic routes. These methods have been refined over the years to improve yields, reduce reaction times, and employ more environmentally benign conditions.
Cyclization Reactions Utilizing Anthranilic Acid Precursors
A foundational and widely utilized method for the synthesis of 4(3H)-quinazolinones involves the use of anthranilic acid and its derivatives. researchgate.netnih.gov One common approach is the acylation of anthranilic acid with an acyl chloride, followed by cyclization with acetic anhydride (B1165640) to form a benzoxazinone (B8607429) intermediate. This intermediate is then reacted with an appropriate amine to yield the desired quinazolinone derivative. researchgate.net For instance, substituted anthranilic acids can be condensed with chloro-acyl chlorides to produce N-acyl-anthranilic acids, which are subsequently cyclized to benzoxazinones and then converted to tricyclic quinazolinones. nih.gov The choice of solvent can significantly impact the reaction, with DMF often providing higher yields compared to ethanol. nih.gov
Another variation involves the direct reaction of anthranilic acid with formamide, which can be performed under conventional heating or microwave irradiation to produce quinazolin-4(3H)-one. nih.gov The Niementowski quinazolinone synthesis, which involves the condensation of anthranilic acid and amides, is another classical method that can be adapted for the synthesis of various quinazolinone derivatives. organic-chemistry.org
Microwave-Assisted and Ultrasound-Promoted Syntheses
To enhance reaction rates and yields, modern energy sources like microwave irradiation and ultrasound have been successfully applied to quinazolinone synthesis. researchgate.netphasetransfer.comnih.gov Microwave-assisted synthesis has been shown to significantly reduce reaction times from hours to minutes and improve yields compared to conventional heating methods. researchgate.netsciencemadness.org For example, a rapid, one-pot, solvent-free procedure for synthesizing fluorinated 2,3-disubstituted quinazolin-4(3H)-ones has been developed using microwave irradiation. researchgate.net The combination of microwave heating with phase-transfer catalysis has also proven to be an efficient and eco-friendly technique for N-alkylation and condensation reactions of quinazolinones. nih.gov
Ultrasound-assisted synthesis (UAS) offers another green alternative, promoting reactions through acoustic cavitation, which enhances mass transfer and reaction efficiency. nih.govrsc.org This method can be used in conjunction with various catalysts and can often be performed under milder conditions, reducing energy consumption and environmental impact. nih.govrsc.org For instance, a three-component reaction of 2-aminobenzonitrile, ammonium (B1175870) hydroxide (B78521) or glycine, and benzaldehydes under ultrasound irradiation with citric acid as a catalyst provides a clean and safe route to 2-aryl-quinazolin-4(1H)-ones. rsc.org
Metal-Catalyzed Coupling Reactions (e.g., Palladium, Copper)
Transition-metal catalysis has emerged as a powerful tool for the synthesis of quinazolinones, offering novel pathways and greater functional group tolerance. acs.org
Palladium-catalyzed reactions have been instrumental in developing new routes to quinazolinones. One notable strategy involves the palladium-catalyzed intramolecular C-H arylation of quinazolinone precursors. rsc.org Another innovative approach is a three-component reaction of 2-aminobenzamides and aryl halides with isocyanide insertion, which constructs the quinazolinone ring in a single step. acs.org Palladium catalysts have also been employed in dicarbonylative reactions to construct complex tetracyclic quinazolinone frameworks from commercially available starting materials. chemicalbook.com
Copper-catalyzed syntheses have also gained prominence due to the low cost and low toxicity of copper catalysts. sigmaaldrich.comacsgcipr.orguw.edu Efficient copper-catalyzed methods have been developed for the synthesis of quinazoline (B50416) and quinazolinone derivatives via cascade reactions of amidine hydrochlorides with substituted 2-halobenzaldehydes or methyl 2-halobenzoates. acsgcipr.org Copper(I)-catalyzed domino reactions have been demonstrated to produce 2-substituted quinazolinones from aldehydes, benzyl (B1604629) alcohols, or methyl arenes and 2-bromobenzamide, with DMSO often serving as a beneficial solvent. sigmaaldrich.com Furthermore, a novel one-pot approach utilizes a copper catalyst for nitrile formation, hydrolysis, and reduction of 2-nitrobenzaldehydes to form quinazolinones. juniperpublishers.com
Targeted Synthesis of 3-Ethyl-6-fluoroquinazolin-4-one and Analogues
The specific synthesis of this compound typically starts from the commercially available precursor, 6-fluoroquinazolin-4-one. The key transformation is the introduction of the ethyl group at the N-3 position.
| Compound Name | Structure | Role in Synthesis |
|---|---|---|
| Anthranilic Acid | ✎ | Primary starting material for the quinazolinone core. |
| 6-Fluoroquinazolin-4-one | ✎ | Direct precursor for N-alkylation. |
| This compound | ✎ | Target compound. |
Phase Transfer Catalysis Approaches for Alkylation
Phase transfer catalysis (PTC) is a highly effective method for the N-alkylation of heterocyclic compounds like quinazolinones. nih.gov This technique facilitates the reaction between reactants present in different phases (typically a solid or aqueous phase and an organic phase) by using a phase transfer catalyst, such as a quaternary ammonium salt. For the synthesis of this compound, 6-fluoroquinazolin-4-one would be deprotonated by a base (e.g., potassium carbonate) in a non-polar organic solvent. The phase transfer catalyst then transports the resulting anion into the organic phase to react with an ethylating agent, such as ethyl bromide or ethyl iodide. nih.gov This method often leads to cleaner reactions and higher yields compared to homogeneous reactions, and it can be combined with microwave irradiation to further accelerate the process. nih.gov
Optimization of Reaction Conditions for Yield and Purity
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of base, solvent, ethylating agent, and temperature.
Base: The choice of base is critical for the deprotonation of the quinazolinone nitrogen. Inorganic bases like potassium carbonate are commonly used in PTC alkylations. sciencemadness.org Stronger bases such as sodium hydride (NaH) can also be employed, but may lead to side reactions if not carefully controlled.
Solvent: The solvent plays a significant role in the solubility of the reactants and the reaction rate. Aprotic solvents such as dimethylformamide (DMF), acetonitrile, and acetone (B3395972) are frequently used for N-alkylation reactions. sciencemadness.org The selection of the solvent can influence the regioselectivity of the alkylation (N- vs. O-alkylation).
Ethylating Agent: The reactivity of the ethylating agent is another important factor. Ethyl iodide is generally more reactive than ethyl bromide, which can lead to shorter reaction times or allow for milder reaction temperatures.
Temperature: The reaction temperature can be adjusted to control the reaction rate. While higher temperatures can speed up the reaction, they may also promote the formation of byproducts. The use of microwave irradiation can provide precise temperature control and rapid heating, often leading to improved results. nih.gov
A systematic study of these parameters is essential to develop a robust and efficient synthesis of this compound with high yield and purity.
| Parameter | Options | Considerations |
|---|---|---|
| Base | K₂CO₃, NaH, Cs₂CO₃ | Strength of base, solubility, and potential for side reactions. |
| Solvent | DMF, Acetonitrile, Acetone | Solubility of reactants, boiling point, and influence on regioselectivity. |
| Ethylating Agent | Ethyl bromide, Ethyl iodide | Reactivity and cost. |
| Catalyst (for PTC) | Tetrabutylammonium bromide (TBAB), etc. | Efficiency in transferring the anion between phases. |
| Temperature | Room temperature to reflux | Reaction rate vs. formation of byproducts. |
| Energy Source | Conventional heating, Microwave, Ultrasound | Reaction time, energy efficiency, and potential for yield improvement. |
Strategies for Structural Derivatization and Diversification of the Quinazolinone Scaffold
The versatility of the quinazolinone ring system lends itself to a variety of structural modifications. These changes are crucial for tuning the molecule's electronic, steric, and lipophilic properties, which in turn influence its interaction with biological targets. Key strategies involve introducing a wide array of substituents, modifying the existing rings, and combining the scaffold with other pharmacophores.
The nitrogen atom at position 3 of the quinazolinone core is a primary site for synthetic modification, offering a convenient handle to introduce molecular diversity. A multitude of synthetic methods have been developed to append various substituents at this position, significantly influencing the molecule's biological activity profile.
One of the most common strategies is N-alkylation . This can be achieved through regioselective alkylation of a precursor like 2-chloro-4(3H)-quinazolinone, which allows for the exclusive introduction of an alkyl group at the N-3 position nih.gov. Copper-catalyzed methods have also proven highly effective. For instance, the coupling of N-substituted o-bromobenzamides with formamide, catalyzed by a CuI/4-hydroxy-L-proline system, directly yields 3-substituted quinazolinones nih.govorganic-chemistry.org. This approach is tolerant of a variety of functional groups, enabling the synthesis of a broad spectrum of derivatives organic-chemistry.org.
Beyond simple alkyl or aryl groups, more complex moieties can be introduced. Research has shown that incorporating an alkoxycarbonyl group onto a benzene (B151609) ring at the N-3 position can enhance anticancer activity organicchemistrytutor.com. Furthermore, entire heterocyclic systems can be attached at this position. A review highlights the synthesis and biological promise of 4-(3H)-quinazolinones bearing a five-membered heterocycle at the N-3 position youtube.com. The synthesis of these complex derivatives can be achieved through multi-step reactions or one-pot procedures, such as the palladium-catalyzed three-component coupling of N-substituted anthranilamides, isocyanides, and arylboronic acids nih.gov.
| Substitution Strategy | Catalyst/Reagents | Introduced Substituent Type | Reference |
| Regioselective N-Alkylation | - | Alkyl, Alkylamido | nih.gov |
| Copper-Catalyzed Aryl Amidation | CuI/4-hydroxy-L-proline | Alkyl, Aryl | nih.govorganic-chemistry.org |
| Palladium-Catalyzed Coupling | Pd(OAc)2 | Aryl, Heteroaryl | nih.gov |
| Heterogeneous Catalysis | Pd(ii)EN@GO | Varied (from isocyanides) | doaj.org |
| Substructure Splicing | - | Pyrimidine (B1678525) | organicchemistrytutor.com |
This table summarizes various strategies for introducing substituents at the N-3 position of the quinazolinone scaffold.
The presence of a fluorine atom on the phenyl ring of the quinazolinone scaffold, as in this compound, profoundly influences the molecule's physicochemical properties, including its lipophilicity and metabolic stability. Modifications to this ring are a key strategy for refining biological activity. Structure-activity relationship studies have revealed that the presence of halogen atoms at positions 6 and 8 can significantly enhance antimicrobial properties researchgate.net.
The fluorine atom itself can play a dual role in synthetic strategies. In many synthetic routes, an ortho-fluorobenzamide is used as a starting material. The fluorine atom, being highly electronegative, activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr) . In a transition-metal-free approach, a base like cesium carbonate can promote the SNAr reaction between an ortho-fluorobenzamide and an amide, which is followed by cyclization to form the quinazolinone ring nih.govacs.org. In this context, the fluorine atom acts as a leaving group.
Conversely, when the 6-fluoroquinazolinone scaffold is already formed and stable, further modifications to the phenyl ring can be envisioned through Electrophilic Aromatic Substitution (EAS) . The fluorine atom is a deactivator but is strongly ortho- and para-directing researchgate.net. In the context of a 6-fluoroquinazolinone, the fluorine atom, along with the directing effects of the fused heterocyclic system, would guide incoming electrophiles to specific positions on the ring, primarily positions 5 and 7. This allows for the introduction of other functional groups such as nitro, halogen, or alkyl groups, further diversifying the chemical space. While fluorine is a very poor leaving group in SNAr reactions unless the ring is highly activated by other electron-withdrawing groups, its directing ability in EAS provides a viable pathway for further functionalization researchgate.netmasterorganicchemistry.com.
| Reaction Type | Role of Fluorine | Potential Outcome | Reference |
| Nucleophilic Aromatic Substitution (SNAr) | Leaving Group | Formation of the quinazolinone ring from a fluorinated precursor | acs.org |
| Electrophilic Aromatic Substitution (EAS) | Directing Group | Introduction of new substituents at positions 5 or 7 of the phenyl ring | researchgate.net |
This table outlines the dual role of the fluorine substituent in the synthesis and further modification of the quinazolinone phenyl ring.
Molecular hybridization, which involves covalently linking two or more distinct pharmacophores, is a powerful strategy in drug design to create novel molecules with potentially enhanced or multi-target activities. The quinazolinone scaffold is an excellent candidate for this approach due to its proven biological relevance mdpi.comnih.gov.
Researchers have successfully created hybrids by combining the quinazolinone core with other biologically active heterocycles. Examples include hybrids with:
Pyrazole: A quinazolinone structural unit was connected to a pyrazole-containing fragment, resulting in compounds with significant antifungal activity acs.org.
Triazole: Triazole moieties have been linked to the quinazolinone scaffold, yielding hybrids with antibacterial properties nih.gov.
Oxadiazole and Indolin-2-one: These have also been used as hybridization partners to generate compounds with anticancer potential nih.gov.
Eugenol (B1671780): Molecular hybrids based on the structures of antimicrobial marine quinazolinones and the natural phenolic compound eugenol have been designed as potential antiparasitic and antimicrobial agents researchgate.net.
Dimerization is another effective strategy. The synthesis of dimeric quinazolinones, such as linking two 2-(2-chlorophenyl)-quinazolin-4-one units, has been explored to develop potential new antimicrobial agents researchgate.net. These strategies significantly expand the chemical diversity derivable from the basic quinazolinone structure, opening avenues to novel therapeutic agents with improved efficacy and tailored pharmacological profiles mdpi.com.
| Strategy | Partner Scaffold/Method | Target Application | Reference |
| Hybridization | Pyrazole | Antifungal | acs.org |
| Hybridization | Triazole | Antibacterial, Anticancer | nih.gov |
| Hybridization | Eugenol | Antiparasitic, Antimicrobial | researchgate.net |
| Hybridization | Indolin-2-one | Anticancer | nih.gov |
| Dimerization | Linking two quinazolinone units | Antimicrobial | researchgate.net |
This table showcases various scaffold hybridization and dimerization strategies involving the quinazolinone core.
Comprehensive Spectroscopic and Advanced Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
Proton NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 3-Ethyl-6-fluoroquinazolin-4-one, the expected ¹H-NMR spectrum would exhibit distinct signals for the aromatic protons and the protons of the ethyl group.
Based on analogues like 6-fluoro-3-(2,2,2-trifluoroethyl)quinazolin-4(3H)-one, the aromatic protons on the quinazolinone ring are expected to appear in the downfield region, typically between δ 7.0 and 8.5 ppm . The fluorine atom at the C-6 position will influence the chemical shifts and coupling constants of the adjacent aromatic protons. Specifically, the proton at C-5 would likely appear as a doublet of doublets due to coupling with the proton at C-7 and the fluorine atom. The proton at C-7 would also be a doublet of doublets, coupling with the proton at C-8 and the fluorine atom. The proton at C-8 is expected to be a doublet, coupling with the proton at C-7.
The protons of the N-ethyl group would appear in the upfield region. The methylene protons (-CH2-) are expected to resonate as a quartet due to coupling with the three adjacent methyl protons. The methyl protons (-CH3) would likely appear as a triplet, coupling with the two adjacent methylene protons.
Expected ¹H-NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic H (H-5, H-7, H-8) | 7.0 - 8.5 | m | - |
| N-CH₂ | ~4.0 | q | ~7 |
| N-CH₂-CH₃ | ~1.3 | t | ~7 |
Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. The spectrum for this compound is expected to show distinct signals for each of the ten carbon atoms.
The carbonyl carbon (C=O) of the quinazolinone ring is the most deshielded and is expected to appear in the range of δ 160-165 ppm, a characteristic signal for amide carbonyls in this type of heterocyclic system acs.org. The aromatic carbons will resonate in the region of δ 110-150 ppm. The carbon atom attached to the fluorine (C-6) will show a large coupling constant (¹JCF). The chemical shifts of the other aromatic carbons will also be influenced by the fluorine substituent. The carbons of the ethyl group will appear in the upfield region, with the methylene carbon (-CH2-) expected around δ 40-50 ppm and the methyl carbon (-CH3) around δ 10-20 ppm.
Expected ¹³C-NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=O (C-4) | 160 - 165 |
| Aromatic C | 110 - 150 |
| N-CH₂ | 40 - 50 |
| N-CH₂-CH₃ | 10 - 20 |
Two-dimensional NMR techniques are invaluable for the complete and unambiguous assignment of proton and carbon signals.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish the connectivity between coupled protons. For this compound, cross-peaks would be expected between the adjacent aromatic protons (H-5, H-7, H-8) and between the methylene and methyl protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would be used to definitively assign the carbon signals for the protonated carbons in the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show several characteristic absorption bands.
The most prominent peak would be the strong absorption band for the amide carbonyl (C=O) stretching vibration, which for quinazolin-4-ones typically appears in the range of 1660-1690 cm⁻¹ acs.orgnih.gov. Aromatic C=C stretching vibrations would be observed in the region of 1450-1600 cm⁻¹. The C-N stretching vibrations would likely appear in the 1200-1350 cm⁻¹ range. The C-F stretching vibration is expected to produce a strong absorption band in the 1000-1250 cm⁻¹ region. The aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group would appear just below 3000 cm⁻¹.
Expected IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| Amide C=O Stretch | 1660 - 1690 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-N Stretch | 1200 - 1350 |
| C-F Stretch | 1000 - 1250 |
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₉FN₂O), the expected exact mass can be calculated.
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement. In the mass spectrum, the molecular ion peak [M]⁺ would be observed, and its fragmentation pattern would provide further structural information. Common fragmentation pathways for quinazolinones involve the loss of small molecules such as CO and cleavage of substituents on the ring.
Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₁₀H₉FN₂O |
| Calculated Exact Mass | 192.0699 |
| Expected [M+H]⁺ | 193.0777 |
Elemental Analysis (CHN) for Purity and Composition Verification
Elemental analysis is a crucial technique for verifying the purity and elemental composition of a synthesized compound. It determines the percentage by mass of carbon (C), hydrogen (H), and nitrogen (N) in the sample. The experimentally determined percentages should be in close agreement with the theoretically calculated values for the proposed molecular formula.
Theoretical Elemental Composition of this compound (C₁₀H₉FN₂O)
| Element | Theoretical Percentage (%) |
|---|---|
| Carbon (C) | 62.50 |
| Hydrogen (H) | 4.72 |
| Nitrogen (N) | 14.58 |
For a pure sample of this compound, the experimentally determined values for C, H, and N should be within ±0.4% of the theoretical values.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Elucidation of Key Pharmacophoric Features Governing Biological Efficacy
The quinazolin-4(3H)-one core is considered a privileged structure in drug discovery due to its ability to interact with a wide array of biological targets. nih.gov The fundamental pharmacophore of quinazolinones consists of a fused benzene (B151609) and pyrimidine (B1678525) ring system. mdpi.com The biological versatility of this scaffold is largely attributed to the specific substitutions at various positions, particularly at positions 2 and 3. mdpi.comresearchgate.net
The key pharmacophoric features of the quinazolinone skeleton that govern its biological efficacy include:
Aromatic/Heterocyclic Core: The fused ring system provides a rigid scaffold that can be appropriately substituted to orient functional groups for optimal target interaction.
Hydrogen Bond Acceptor: The carbonyl group at position 4 (C=O) commonly acts as a hydrogen bond acceptor, a critical interaction in many enzyme and receptor binding pockets.
Substitution Points: Positions 2, 3, 6, and 8 are key sites for modification. nih.govresearchgate.net Substituents at these positions can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its pharmacological activity. nih.gov
For 3-Ethyl-6-fluoroquinazolin-4-one, the essential pharmacophoric elements are the quinazolinone nucleus, the ethyl group at the N-3 position, and the fluorine atom at the C-6 position. These features collectively define its interaction profile with biological macromolecules.
Impact of Substitution Patterns on Biological Activity and Selectivity
The nature and position of substituents on the quinazolinone ring are critical determinants of biological activity and selectivity. researchgate.net SAR studies have consistently shown that even minor modifications can lead to significant changes in potency and target specificity.
The substituent at the N-3 position of the quinazolinone ring plays a pivotal role in defining the molecule's biological profile. nih.gov This position is frequently substituted with various aliphatic or aromatic moieties to modulate activity. researchgate.net
The presence of an ethyl group at the N-3 position in this compound has several implications for its molecular interactions:
Lipophilicity: The ethyl group, being a small alkyl chain, increases the lipophilicity of the molecule compared to an unsubstituted N-3. This can enhance its ability to cross cell membranes and access hydrophobic binding pockets within target proteins.
Steric Influence: The ethyl group provides steric bulk that can influence the orientation of the molecule within a binding site. Depending on the topology of the target, this can either be favorable for binding or lead to steric hindrance.
Conformational Flexibility: While the quinazolinone core is rigid, the ethyl group possesses rotational freedom, which may allow for an induced fit to the biological target.
General SAR studies on quinazolinones have highlighted that substitutions at the N-3 position are crucial for a range of activities, including antimicrobial and anticonvulsant effects. nih.govresearchgate.net The incorporation of an aliphatic system, such as an ethyl group, is a common strategy in the design of bioactive quinazolinones. researchgate.net
Halogen substitution is a widely used strategy in medicinal chemistry to enhance the pharmacological properties of lead compounds. The fluorine atom, in particular, possesses unique properties such as small size, high electronegativity, and the ability to form strong carbon-fluorine bonds. nih.gov
The fluoro substitution at the C-6 position of the quinazolinone ring in this compound can have the following effects:
Electronic Modulation: The high electronegativity of fluorine alters the electron distribution of the benzene ring, which can influence pKa and the strength of interactions with the target, such as hydrogen bonding or π-π stacking.
Metabolic Stability: The C-F bond is metabolically stable, and its introduction can block potential sites of oxidative metabolism, thereby increasing the compound's half-life. In a related series of 3,4-dihydroquinazoline derivatives, fluoro-substitution was employed as a bioisosteric strategy to improve metabolic stability. nih.gov
Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds (as an acceptor) and electrostatic interactions. nih.gov The pattern of fluorine substitution can significantly affect binding affinity. nih.govnih.gov SAR studies on other quinazolinone derivatives have shown that the presence of a halogen atom at the C-6 position can be beneficial for antimicrobial activity. nih.gov For instance, a series of S-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives showed potent antifungal activity. cbijournal.com
| Substitution | Position | Potential Effects on Bioactivity | Supporting Evidence |
| Ethyl Group | N-3 | Increases lipophilicity, provides steric bulk, allows conformational flexibility. | N-3 substitution is critical for various biological activities. nih.govresearchgate.net |
| Fluoro Group | C-6 | Alters electronic properties, enhances metabolic stability, can increase binding affinity. | Halogen at C-6 can improve antimicrobial activity; fluorine substitution can affect binding and stability. nih.govnih.govnih.gov |
Rational Design Strategies for Enhanced Potency and Selectivity
Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target and the ligand-receptor interactions. For the quinazolinone chemical space, several strategies can be employed to enhance potency and selectivity.
Fragment-Based and Structure-Based Design: This approach involves identifying small molecular fragments that bind to specific subpockets of a target protein. These fragments can then be grown or linked to create a more potent lead compound. For quinazolinone derivatives, this could involve optimizing the substituents at key positions (2, 3, and 6) based on the crystal structure of the target protein.
Bioisosteric Replacement: This strategy involves replacing a functional group in the lead compound with another group that has similar physical or chemical properties (a bioisostere) to improve the molecule's pharmacokinetic or pharmacodynamic profile. For example, the fluoro group at C-6 could be repositioned or replaced with other electron-withdrawing groups to fine-tune activity. Similarly, the N-3 ethyl group could be replaced with other alkyl or cyclic groups to explore the steric and lipophilic requirements of the binding pocket. The development of fluoro-substituted 3,4-dihydroquinazoline derivatives to overcome poor metabolic stability is an example of this approach. nih.gov
Molecular Hybridization: This involves combining two or more pharmacophoric units into a single molecule to create a hybrid compound with improved affinity or a dual-mode of action. nih.gov A quinazolinone core could be linked to other heterocyclic systems known to possess complementary biological activities.
Lead Optimization Approaches within the Quinazolinone Chemical Space
Once a lead compound like this compound is identified, lead optimization is performed to improve its drug-like properties.
Systematic SAR Exploration: A systematic exploration of substitutions around the quinazolinone scaffold is a cornerstone of lead optimization. This involves synthesizing and testing a library of analogs where the substituents at positions 2, 3, 6, and 7 are varied. For example, different alkyl or aryl groups could be introduced at the N-3 position, and various halogens or other small functional groups could be tested at the C-6 position to generate a comprehensive SAR profile. acs.org
Improving Pharmacokinetic Properties: Lead optimization also focuses on improving the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. This can be achieved by modifying functional groups that are liable to metabolic attack or by adjusting the molecule's lipophilicity to improve solubility and permeability. For instance, replacing a metabolically susceptible group with a more stable one, such as the strategic use of fluorine, is a common tactic. nih.gov
Displacement of Unfavorable Water Molecules: In structure-based design, identifying and displacing water molecules in a binding pocket that have an unfavorable energetic contribution can improve binding affinity. acs.org High-resolution crystal structures of a quinazolinone analog bound to its target can reveal such water molecules, guiding the design of new derivatives with extensions that occupy this space. acs.org
The optimization process within the quinazolinone chemical space is an iterative cycle of design, synthesis, and biological testing, aimed at producing a candidate with the optimal balance of potency, selectivity, and pharmacokinetic properties. acs.orgacs.org
Pre Clinical Biological Evaluation and Mechanistic Investigations
In Vitro Biological Screening Platforms
There is no publicly available scientific literature detailing the evaluation of 3-Ethyl-6-fluoroquinazolin-4-one in cell-based assays for antiproliferative activities against cancer cell lines.
The primary area of biological investigation for this compound has been its antifungal properties. A study focused on a series of 3-alkylquinazolin-4-one derivatives, which included this compound (designated as compound 3b ), evaluated their bioactivities. nih.gov
Table 1: Antifungal Activity of Selected 3-Alkylquinazolin-4-one Derivatives This table presents contextual data on related compounds from the same study to illustrate the range of activity observed in the chemical series.
| Compound | Fungus | Inhibition (%) at 50 µg/mL | Reference |
|---|---|---|---|
| 3c | Gibberella zeae | 55.0% | nih.gov |
| 3h | Gibberella zeae | 50.3% | nih.gov |
| 3k | Gibberella zeae | 49.1% | nih.gov |
| 3h | Fusarium oxysporum | 47.2% | nih.gov |
| 3c | Fusarium oxysporum | 37.5% | nih.gov |
No information was found regarding the antibacterial activity of this compound.
There are no available research findings on the antiviral activity of this compound in cellular models.
Enzymatic and Receptor Inhibition Studies
No studies have been published detailing the kinase inhibition profile of this compound against PARP-1, Aurora A, FLT3, EGFR, c-Met, VEGFR-2, NEK4, or other kinases.
There is no information available in the scientific literature regarding the modulatory effects of this compound on G-Protein Coupled Receptors.
Topoisomerase Inhibition Assays (e.g., Bacterial Type II Topoisomerase, Human Topoisomerase)
There is no available data from topoisomerase inhibition assays for this compound. While other quinoline (B57606) derivatives have been investigated as inhibitors of bacterial type II topoisomerases like DNA gyrase and topoisomerase IV, specific inhibitory activity and concentration-response data for this compound against either bacterial or human topoisomerases have not been reported in scientific literature.
Investigation of Cellular Mechanisms of Action
No studies detailing the effects of this compound on cell cycle progression in cancer cell lines are present in the available literature. Research on other quinazolinone derivatives has shown the potential to induce cell cycle arrest at various phases, such as the G2/M phase. However, specific analyses, including the percentage of cells in G1, S, and G2/M phases following treatment with this compound, are not documented.
Information regarding the ability of this compound to induce apoptosis in cellular models is not available. Studies on related compounds have explored apoptosis induction through various mechanisms, including the activation of caspases. However, specific experimental evidence, such as results from annexin (B1180172) V/propidium iodide staining or caspase activity assays for this compound, has not been published.
There is no documented research on the modulation of efflux pump activity by this compound in pre-clinical models. The inhibition of efflux pumps is a strategy to overcome multidrug resistance in cancer and infectious diseases. While various compounds are being investigated for this property, the specific effects of this compound on efflux pumps like P-glycoprotein have not been reported.
In Vivo Efficacy in Pre-clinical Animal Models (Non-Human)
Data on the anti-tumor efficacy of this compound in xenograft models is not available in the public domain. Xenograft models, where human tumor cells are implanted into immunocompromised animals, are a standard method for evaluating the in vivo potential of anti-cancer compounds. However, no such studies involving this compound have been published, and therefore, there is no data on its ability to inhibit tumor growth in these models.
Antifungal Efficacy in Plant/Animal Models (Non-Human)
Comprehensive searches of scientific literature and research databases did not yield any specific studies or data on the in vivo antifungal efficacy of the chemical compound this compound in either plant or non-human animal models.
While research has been conducted on the antifungal properties of the broader class of quinazolinone derivatives against various plant pathogens, no published findings were identified that specifically evaluate the protective or curative effects of this compound in a preclinical setting. jmaterenvironsci.comnih.govacs.orgresearchgate.net Similarly, a review of the available literature found no reports of its evaluation in animal models for the treatment of fungal infections.
Therefore, due to the absence of specific research data, no detailed findings or data tables on the antifungal efficacy of this compound in plant or animal models can be provided at this time. Further research is required to determine the potential in vivo antifungal activity of this specific compound.
Computational Chemistry and Molecular Modeling
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in understanding the binding mechanism of potential drugs like 3-Ethyl-6-fluoroquinazolin-4-one with their biological targets.
Research on related quinazolinone derivatives demonstrates the utility of this approach. For instance, docking studies have been employed to elucidate how these compounds interact with the ATP binding domain of various protein kinases, which are frequent targets in cancer therapy. nih.gov In one study, a series of novel quinazolin-4(3H)-one derivatives were docked into the active site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis. The simulations revealed that these compounds could fit within the binding region, mimicking the interactions of the co-crystallized ligand, sorafenib. dovepress.com
Key interactions typically observed in these simulations include:
Hydrogen Bonds: These are crucial for stabilizing the ligand-receptor complex. For example, the quinazolinone core can form hydrogen bonds with amino acid residues like Cys919 in the hinge region of the VEGFR-2 active site. dovepress.com
Hydrophobic Interactions: Nonpolar parts of the ligand, such as the ethyl group at the N3 position, can form favorable interactions with hydrophobic pockets in the receptor.
Pi-Pi Stacking: The aromatic quinazoline (B50416) ring system can engage in stacking interactions with aromatic amino acid residues like phenylalanine.
The results of docking simulations are often quantified by a scoring function, which estimates the binding affinity. Lower scores typically indicate a more favorable binding interaction. These predictions provide valuable insights into the structure-activity profile and guide the design of more potent inhibitors. nih.gov
Table 1: Example Molecular Docking Results for Quinazolinone Derivatives against VEGFR-2 This table is illustrative, based on findings for structurally related compounds.
| Compound Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Quinazolinone-Urea Hybrid 5p | -8.5 | Cys919, Asp1046 | Hydrogen Bond |
| Quinazolinone-Urea Hybrid 5d | -8.1 | Glu885, Leu840 | Hydrogen Bond, Hydrophobic |
| Sorafenib (Reference) | -9.2 | Cys919, Asp1046, Phe1047 | Hydrogen Bond, Pi-Pi Stacking |
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the quinazolinone scaffold, QSAR studies are vital for predicting the activity of new derivatives and understanding which structural features are most important for their function.
In a typical 3D-QSAR study, a set of structurally aligned compounds with known activities is used to build a statistical model. This model can then be used to predict the activity of untested compounds, such as new variations of this compound. For example, 3D-QSAR models have been successfully generated for 6-arylquinazolin-4-amines as inhibitors of the kinases Clk4 and Dyrk1A. nih.gov These models demonstrated high predictive power, confirmed by statistical metrics like a high cross-validated R² (Q²) value, which indicates the model's robustness. nih.gov
Another study performed a QSAR analysis on 2,3-dihydro- nih.govacs.orgdioxino[2,3-f]quinazoline analogues for anticancer activity, yielding a robust equation. ugm.ac.id The analysis revealed that electronic descriptors, such as the atomic net charges on specific atoms, were the most important factors for predicting activity. ugm.ac.id For instance, the charge on atoms within the quinazoline core significantly influenced the compound's inhibitory concentration (IC50). ugm.ac.id The presence of a halogen atom, such as the fluorine at position 6 in this compound, is often highlighted in SAR studies as a feature that can enhance antimicrobial or anticancer activity. nih.govnih.gov
Table 2: Example QSAR Equation for Anticancer Activity of Quinazoline Derivatives This table represents a generalized model based on published research to illustrate the concept.
| Log(IC50) = -11.688 + (-35.522 × qC6) + (-21.055 × qC10) + (-85.129 × EHOMO) + (19.724 × ELUMO) | |
|---|---|
| Descriptor | Description |
| qC6, qC10 | Atomic net charge on specific carbon atoms of the quinazoline ring. ugm.ac.id |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. ugm.ac.id |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. ugm.ac.id |
Quantum Chemical Calculations (e.g., DFT for Conformational Analysis and Electronic Properties)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure, stability, and reactivity of molecules. These methods are used to calculate optimized molecular geometries, vibrational frequencies, and electronic properties for compounds like this compound.
A DFT study on the related compound 3-(diacetylamino)-2-ethyl-3H-quinazolin-4-one successfully calculated its optimized geometric parameters, including bond lengths and bond angles, which showed good agreement with experimental data. researchgate.net Such calculations can confirm the most stable three-dimensional conformation of the molecule.
Furthermore, DFT is used to determine key electronic properties that govern molecular interactions:
HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity and stability. A small energy gap suggests high chemical reactivity and polarizability. nih.gov
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across a molecule. It identifies electron-rich regions (negative potential, typically around electronegative atoms like oxygen and fluorine) and electron-poor regions (positive potential), which are crucial for understanding non-covalent interactions with biological targets. nih.gov
These calculations are foundational for other computational methods, providing accurate molecular structures and charge distributions for use in molecular docking and QSAR studies. ugm.ac.idnih.gov
Table 3: Example Electronic Properties Calculated via DFT for a Heterocyclic Compound This table presents representative values based on published data for similar molecules to illustrate the output of DFT calculations.
| Property | Calculated Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.4016 | Relates to the ability to donate electrons. nih.gov |
| LUMO Energy | -1.6065 | Relates to the ability to accept electrons. nih.gov |
| HOMO-LUMO Gap (ΔE) | 4.7951 | Indicates chemical reactivity and stability. nih.gov |
Virtual Screening Approaches for Novel Compound Discovery
Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. This approach allows researchers to narrow down a vast chemical space to a manageable number of promising candidates for experimental testing.
For scaffolds like quinazoline, virtual screening has proven effective. In one notable example, a collaborative virtual screening effort was used to probe multiple proprietary pharmaceutical libraries to find compounds effective against Trypanosoma cruzi, the parasite causing Chagas Disease. nih.gov This in silico screening led to the identification of a promising 2-aryl-4-aminoquinazoline series. nih.gov The process involves docking millions of compounds into the active site of a target protein and ranking them based on their predicted binding affinity. This is often followed by applying filters based on drug-likeness criteria (e.g., Lipinski's Rule of Five) to prioritize compounds with favorable pharmacokinetic properties.
This methodology could be applied to this compound by using its structure as a query to search for structurally similar compounds or by screening libraries against a hypothesized biological target to discover novel quinazolinone-based hits.
In Silico Predictions for Biological Properties and Target Identification
Beyond predicting binding to a known receptor, computational methods can predict a wide range of biological properties and help identify potential new targets for a compound. These in silico predictions are crucial for building a comprehensive profile of a molecule like this compound.
Target Identification: The structural similarity of this compound to known bioactive molecules can suggest potential biological targets. The quinazoline core is a well-known "privileged scaffold" in medicinal chemistry, found in numerous approved drugs that target enzymes like EGFR kinase. nih.gov Computational studies on quinazoline derivatives have successfully identified their potential as anticancer agents by targeting EGFR, and docking studies have confirmed their binding mode. ugm.ac.id Furthermore, computational analysis of related fluorine-based quinolines showed their potential as inhibitors of proteins involved in viral assembly, suggesting possible antiviral applications. nih.gov
ADMET Prediction: In silico models are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. These models can assess factors such as oral bioavailability, blood-brain barrier penetration, and potential toxicity. Studies on various heterocyclic compounds routinely include ADMET predictions to evaluate their drug-likeness and flag potential liabilities early in the discovery process. nih.gov For example, models can predict whether this compound adheres to Lipinski's Rule of Five, a common guideline for drug-likeness.
Table 4: Summary of Potential In Silico Predictions for a Quinazolinone Scaffold
| Prediction Type | Example Property | Relevance |
|---|---|---|
| Target Class | Protein Kinase (e.g., EGFR, VEGFR-2) dovepress.comnih.gov | Guides experimental assays for anticancer activity. |
| Target Class | Enzyme (e.g., Thymidylate Synthase) nih.gov | Suggests potential as an antifolate agent. |
| ADMET Property | Lipinski's Rule of Five Compliance ugm.ac.id | Predicts potential for oral bioavailability. |
| ADMET Property | Predicted Oral Toxicity | Early assessment of safety profile. nih.gov |
Future Directions and Research Perspectives
Exploration of Novel and Sustainable Synthetic Pathways for Quinazolinone Derivatives
The development of environmentally friendly and efficient methods for synthesizing quinazolinone derivatives is a significant area of future research. Traditional synthetic routes often involve volatile organic solvents and harsh reaction conditions, prompting a shift towards "green chemistry" principles. tandfonline.comresearchgate.net
Key areas of exploration include:
Microwave-Assisted Synthesis: This technique has been shown to be highly efficient for the one-pot, one-step synthesis of 3-substituted-quinazolin-4(3H)-ones from anthranilic acid, amines, and an orthoester. tandfonline.comdoaj.org Microwave irradiation can significantly reduce reaction times and improve yields. researchgate.net
Deep Eutectic Solvents (DES): These solvents, such as choline (B1196258) chloride:urea, are being investigated as green alternatives to conventional solvents for the synthesis of quinazolinone derivatives. tandfonline.comdoaj.org They are biodegradable, have low toxicity, and can be recycled.
Catalyst-Free Reactions in Water: Researchers have discovered that the synthesis of quinazoline-2,4(1H,3H)-diones from CO2 and 2-aminobenzonitriles can proceed efficiently in water without any catalyst, offering a simple and green synthetic route. rsc.org
Novel Catalysts: The use of novel, recoverable catalysts is another promising avenue. For instance, an acid-functionalized magnetic silica (B1680970) heterogeneous catalyst has been successfully used for the synthesis of quinazolinone derivatives in water at room temperature. nih.gov Similarly, a nanocatalyst based on ellagic acid functionalized SBA-15 has shown high catalytic effect in the synthesis of 4-oxo-quinazoline derivatives. nih.gov
Biocatalysis: The use of enzymes offers a mild and highly selective method for constructing functionalized quinazolinone derivatives through tandem reactions. researchgate.net This approach avoids the need for high temperatures or light activation. researchgate.net
These sustainable methods aim to produce quinazolinone derivatives, including potentially 3-Ethyl-6-fluoroquinazolin-4-one, with moderate to excellent yields while minimizing environmental impact. tandfonline.com
Identification of Emerging Biological Targets and Signaling Pathways
While quinazolinone derivatives are known for a wide range of biological activities, including anticancer and antimicrobial effects, future research will focus on identifying novel biological targets and elucidating their mechanisms of action through various signaling pathways. nih.govnih.govymerdigital.com
Emerging areas of investigation include:
Targeting Protein Kinases: The epidermal growth factor receptor (EGFR) is a well-established target for quinazoline-based anticancer drugs. nih.govnih.gov Future work will likely explore other kinases involved in cancer progression, such as cyclin-dependent kinases (CDKs). For instance, some quinazolinone derivatives have shown potential as CDK2 inhibitors for melanoma treatment. nih.gov The PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival, is another key target. mdpi.comnih.gov
Modulation of Apoptotic Pathways: Research is underway to understand how quinazolinone derivatives induce apoptosis (programmed cell death) in cancer cells. Some compounds have been shown to trigger the mitochondrial intrinsic pathway, leading to the activation of caspases. nih.gov Others may mediate apoptosis through the Sirt1/caspase 3 signaling pathway. frontiersin.org
Inhibition of Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in DNA synthesis, and its inhibition can lead to "thymineless cell death." nih.gov This makes it an attractive target for developing new cytotoxic quinazolinones. nih.gov
Antimicrobial Mechanisms: In the realm of infectious diseases, research will continue to explore how quinazolinone derivatives exert their antibacterial and antifungal effects. This includes studying their interactions with bacterial cell walls, DNA, and key enzymes. nih.govnih.gov Some derivatives have shown potent activity against resistant bacterial strains. nih.govacs.org
The identification of these new targets and pathways will be crucial for developing the next generation of quinazolinone-based therapeutics with improved efficacy and selectivity.
Development of Advanced Computational Models for Drug Discovery and Chemical Biology
In silico methods are becoming indispensable tools in the discovery and development of new drugs, and the field of quinazolinone research is no exception. Advanced computational models are being employed to accelerate the identification of promising lead compounds and to understand their interactions with biological targets.
Key computational approaches include:
Quantitative Structure-Activity Relationship (QSAR): 2D-QSAR and 3D-QSAR models are used to establish a mathematical relationship between the chemical structure of quinazolinone derivatives and their biological activity. nih.gov These models can predict the anticancer potential of novel molecules and guide the design of more potent compounds. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand (like a quinazolinone derivative) when bound to a receptor. It is widely used to study the binding of these compounds to targets like EGFR, PI3K, and the main protease (3CLpro) of viruses like SARS-CoV-2. mdpi.comarabjchem.org Docking studies help in understanding the key interactions that contribute to the compound's inhibitory activity. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, helping to assess the stability of the interaction. nih.gov
ADMET Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new quinazolinone derivatives. nih.govarabjchem.org This helps in identifying candidates with favorable drug-like properties early in the discovery process. nih.gov
Virtual Screening: Large compound libraries can be computationally screened against a specific biological target to identify potential hits. nih.govnih.gov This approach, combined with pharmacophore modeling, can significantly narrow down the number of compounds that need to be synthesized and tested experimentally. nih.gov
By leveraging these advanced in silico techniques, researchers can significantly reduce the time and cost associated with the discovery of novel quinazolinone-based drugs. nih.gov
Integration of Omics Technologies for Systems-Level Understanding of Compound Activity
To gain a comprehensive understanding of how compounds like this compound affect biological systems, researchers are increasingly turning to "omics" technologies. frontiersin.org These approaches allow for the large-scale study of genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics).
Future research will likely involve:
Target Deconvolution: For compounds identified through phenotypic screening, omics technologies can help to identify the specific biological target(s) responsible for the observed effect. An integrated approach combining inverse virtual screening, bioinformatics, and omics studies can be a powerful strategy for target deconvolution. acs.org
Pathway Analysis: By analyzing changes in the proteome or metabolome of cells treated with a quinazolinone derivative, researchers can identify the signaling pathways that are perturbed. This provides a more holistic view of the compound's mechanism of action beyond a single target.
Biomarker Discovery: Omics data can be used to identify biomarkers that predict a patient's response to a particular quinazolinone-based drug, paving the way for personalized medicine.
Understanding Resistance Mechanisms: By comparing the omics profiles of sensitive and resistant cancer cells, researchers can uncover the molecular mechanisms that lead to drug resistance.
The integration of these high-throughput technologies will provide a systems-level perspective on the biological activity of quinazolinone derivatives, moving beyond a one-drug, one-target paradigm. frontiersin.org
Potential for Agrochemical and Veterinary Applications (Non-Human)
The biological activity of quinazolinone derivatives is not limited to human medicine. There is growing interest in their potential applications in agriculture and veterinary medicine. nih.gov
Agrochemicals: Quinazolinone derivatives have shown promise as fungicides and antiviral agents for plant protection. nih.govacs.org For example, derivatives of the natural alkaloid deoxyvasicinone (B31485) have demonstrated significant antiviral activity against the tobacco mosaic virus (TMV) and broad-spectrum fungicidal activities. acs.org Certain quinazoline (B50416) derivatives have also been investigated for their activity against phytopathogenic bacteria. mdpi.com
Veterinary Medicine: The anticoccidial activity of some quinazolinone derivatives has been reported. Coccidiosis is a parasitic disease of the intestinal tract of animals, and new treatments are needed. Certain 3-(2-(2-methoxyphenyl)-2-oxoethyl) quinazolinone derivatives have shown potential as lead compounds for the development of anticoccidial drugs for use in chickens. nih.gov The antibacterial properties of quinazolinones could also be relevant for treating bacterial infections in animals. nih.gov
Future research in this area will focus on identifying quinazolinone derivatives with high efficacy against specific plant pathogens and animal diseases, while also ensuring they have favorable environmental and safety profiles. acs.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Ethyl-6-fluoroquinazolin-4-one, and what factors influence reaction efficiency?
- Methodological Answer : The synthesis typically involves cyclization reactions using trifluoroacetic acid (TFA) as a catalyst or solvent. For example, one-pot syntheses of analogous quinazolin-4(3H)-ones use TFA to facilitate cyclization between anilines and carbonyl precursors under reflux . Key factors include:
- Reagent stoichiometry : Excess TFA improves cyclization efficiency.
- Temperature control : Reactions often require 80–100°C to avoid intermediate precipitation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol-water mixtures) are standard .
Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves crystal packing and confirms substituent positions (e.g., fluoro and ethyl groups) with precision. Data collection at 100–150 K using Mo-Kα radiation is recommended .
- NMR spectroscopy : H and C NMR in DMSO-d6 or CDCl3 identify proton environments (e.g., ethyl group splitting at δ 1.2–1.4 ppm and aromatic protons at δ 7.5–8.5 ppm) .
- LC-MS : Validates molecular weight (e.g., [M+H]+ peak at m/z 235) and purity (>95%) .
Q. What preliminary biological assays are recommended to assess the bioactivity of this compound derivatives?
- Methodological Answer :
- Antimicrobial screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 50–100 µg/mL concentrations .
- Cytotoxicity evaluation : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 calculations after 48-hour exposure .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in one-pot syntheses while minimizing byproduct formation?
- Methodological Answer :
- Catalyst screening : Replace TFA with Lewis acids (e.g., ZnCl2) to reduce side reactions like over-fluorination .
- Stepwise temperature ramping : Start at 60°C for precursor dissolution, then increase to 100°C for cyclization.
- Byproduct analysis : Use TLC or HPLC to monitor reaction progress; quench intermediates (e.g., unreacted aniline) with aqueous NaHCO3 .
Q. When encountering discrepancies in reported biological activities of similar quinazolinone derivatives, what experimental approaches can validate these findings?
- Methodological Answer :
- Standardized assay replication : Use identical bacterial strains (ATCC standards) and cell lines to eliminate variability .
- Dose-response curves : Compare EC50 values across studies to identify potency outliers.
- Structural verification : Confirm derivative purity via F NMR to rule out fluorination inconsistencies .
Q. What strategies are effective in designing this compound derivatives with enhanced target specificity?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Introduce substituents at the 2-position (e.g., aryl groups via condensation with aldehydes) to enhance binding to kinase targets .
- Computational docking : Use AutoDock Vina to predict interactions with enzymes (e.g., DHFR or EGFR) before synthesis .
- Bioisosteric replacement : Substitute the ethyl group with trifluoromethyl to improve metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
